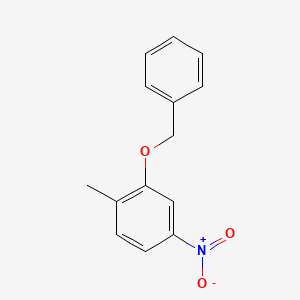

2-Benzyloxy-1-methyl-4-nitro-benzene

Overview

Description

2-Benzyloxy-1-methyl-4-nitro-benzene is a chemical compound with the molecular formula C14H13NO3 . It has a molecular weight of 243.26 g/mol . The compound is typically an off-white solid .

Molecular Structure Analysis

The InChI code for 2-Benzyloxy-1-methyl-4-nitro-benzene is 1S/C14H13NO3/c1-11-7-8-13 (15 (16)17)9-14 (11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

2-Benzyloxy-1-methyl-4-nitro-benzene is typically an off-white solid . It has a molecular weight of 243.26 g/mol . The compound is stored at room temperature .Scientific Research Applications

Organic Synthesis Intermediate

2-Benzyloxy-1-methyl-4-nitro-benzene: serves as an intermediate in the synthesis of various organic compounds. Its benzyloxy group acts as a protecting group for phenols, which can be selectively removed under mild conditions . This compound is particularly useful in multi-step organic synthesis where protecting a functional group is necessary to achieve selectivity.

Material Science

In material science, this compound is used to synthesize novel materials with specific electronic properties. For instance, it can be incorporated into polymers to create materials that have unique optical or electrical characteristics, which are valuable in the development of new electronic devices .

Medicinal Chemistry

In medicinal chemistry, 2-Benzyloxy-1-methyl-4-nitro-benzene is utilized to develop new pharmaceuticals. It can be a precursor for the synthesis of drug molecules, especially those that require a benzyloxy moiety as part of their structure .

Catalysis

This compound finds application in catalysis, particularly in the preparation of catalysts that are used in organic reactions. The nitro group can be transformed into various functional groups, which can act as active sites in catalytic processes .

Dyes and Pigments

The nitro group of 2-Benzyloxy-1-methyl-4-nitro-benzene is a chromophore, which means it can absorb light at certain wavelengths. This property is exploited in the synthesis of dyes and pigments, where it contributes to the color of the final product .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are explored for their potential use as herbicides or pesticides. The benzyloxy and nitro groups can be modified to enhance the activity and selectivity of these agrochemicals .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include P261, P302+P352, P280, and P305 +P351+P338 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

properties

IUPAC Name |

1-methyl-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-13(15(16)17)9-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRZTZMYWCUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-1-methyl-4-nitro-benzene | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2982118.png)

![2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2982128.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)

![(3,4,5-Triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2982136.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)